molecular formula C25H35N3O5S2 B2524501 ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449767-47-9

ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2524501
M. Wt: 521.69
InChI Key: GVUHKBOXPWCWGE-UHFFFAOYSA-N
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Description

The compound of interest, ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, is a chemically complex molecule that appears to be related to a family of heterocyclic compounds. These compounds are characterized by the presence of a thieno[2,3-c]pyridine core, which is a bicyclic structure containing both sulfur and nitrogen atoms within the ring system. This core is modified with various substituents that can alter the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related thieno[2,3-c]pyridine derivatives has been reported in several studies. For instance, a one-pot synthesis of ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates was achieved by reacting 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride . Another study reported the synthesis of ethyl 2-amino-6-methyl-5,7-diphenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate using the Gewald reaction, which involves the reaction of a ketone with ethyl cyanoacetate and sulfur . These methods highlight the versatility of synthetic approaches to access various thieno[2,3-c]pyridine derivatives.

Molecular Structure Analysis

The molecular structure of thieno[2,3-c]pyridine derivatives has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of (E)-ethyl 6-benzyl-2-[(cyclopropylmethylamino)(4-fluorophenylamino)methyleneamino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate ethanol monosolvate was determined, revealing intramolecular N–H...S and C–H...N interactions, as well as intermolecular N–H...O and O–H...N hydrogen bonds . Similarly, the crystal and molecular structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxybenzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was characterized, showing intramolecular hydrogen bonding .

Chemical Reactions Analysis

Thieno[2,3-c]pyridine derivatives can undergo various chemical reactions. For instance, ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates were shown to react with nitrogen-containing binucleophiles, leading to the formation of fused N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamides . Another study reported the synthesis of substituted ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives, which were evaluated for their antioxidant activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-c]pyridine derivatives are influenced by their molecular structure. For example, the presence of substituents such as tert-butyl, ethyl, and aromatic aldehydes can affect the compound's thermal stability, as characterized by thermal analysis . The supramolecular aggregation of polysubstituted pyridines through C-H...O, C-H...F, and C-H...π interactions can also impact the compound's crystalline properties .

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural analysis of compounds with structural similarities, emphasizing the versatility of pyridine and thieno[2,3-c]pyridine derivatives. For instance, studies have shown the synthesis of highly functionalized tetrahydropyridines through an expedient phosphine-catalyzed [4 + 2] annulation, highlighting the method's efficiency and regioselectivity (Zhu, Lan, & Kwon, 2003). Additionally, the creation of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems indicates the compound's potential as a synthons for further chemical transformations (Bakhite, Al‐Sehemi, & Yamada, 2005).

Pharmacological Activity

A study on ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates revealed their pharmacological activities, including antiradical and anti-inflammatory properties, demonstrating the potential of such compounds in therapeutic applications (Zykova et al., 2016).

Luminescence and Thermostability Studies

The carboxylate-assisted ethylamide metal–organic frameworks exhibit interesting properties such as thermostability and luminescence, suggesting their use in materials science for various applications (Sun et al., 2012).

Antioxidant Activity

Compounds with pyrrolo and selenolo[2,3-b]pyridine derivatives have shown remarkable antioxidant activity, providing insights into their potential use in combating oxidative stress (Zaki et al., 2017).

properties

IUPAC Name

ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O5S2/c1-5-14-28(15-6-2)35(31,32)19-11-9-18(10-12-19)23(29)26-24-22(25(30)33-8-4)20-13-16-27(7-3)17-21(20)34-24/h9-12H,5-8,13-17H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUHKBOXPWCWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

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